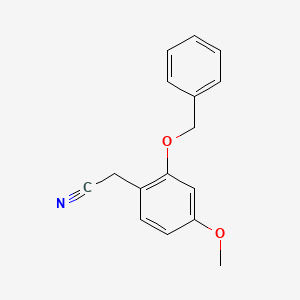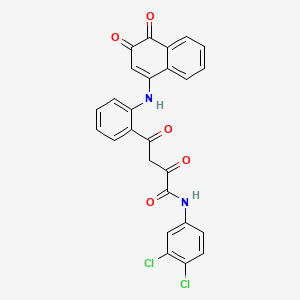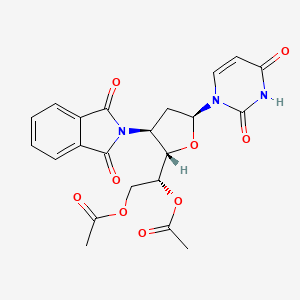
3-(3,3-Dimethyl-1-triazenyl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,3-Dimethyl-1-triazenyl)-4-methoxybenzamide is a compound belonging to the triazene class of chemicals. Triazenes are known for their versatility in biological, physical, and chemical applications. This compound is structurally characterized by a triazenyl group (-NNN-) attached to a benzamide moiety, with a methoxy group at the para position of the benzamide ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethyl-1-triazenyl)-4-methoxybenzamide typically involves the reaction of 4-methoxybenzoyl chloride with 3,3-dimethyl-1-triazenylamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the triazenyl linkage. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction is typically carried out in large reactors with efficient cooling systems to manage the exothermic reaction.
化学反应分析
Types of Reactions
3-(3,3-Dimethyl-1-triazenyl)-4-methoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: The triazenyl group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学研究应用
3-(3,3-Dimethyl-1-triazenyl)-4-methoxybenzamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antitumor agent due to its ability to alkylate DNA.
Medicine: Explored for its use in chemotherapy, particularly in the treatment of melanoma and other cancers.
作用机制
The mechanism of action of 3-(3,3-Dimethyl-1-triazenyl)-4-methoxybenzamide involves its ability to alkylate DNA. The triazenyl group undergoes metabolic activation to form reactive intermediates that can methylate DNA bases, leading to the disruption of DNA replication and transcription. This results in the inhibition of cancer cell growth and proliferation .
相似化合物的比较
Similar Compounds
Dacarbazine: Another triazene compound used in chemotherapy, particularly for melanoma and Hodgkin’s lymphoma.
1,3-Diphenyltriazene: Used in coordination chemistry as a ligand to form metal complexes.
Uniqueness
3-(3,3-Dimethyl-1-triazenyl)-4-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity compared to other triazene compounds.
属性
CAS 编号 |
66974-78-5 |
|---|---|
分子式 |
C10H14N4O2 |
分子量 |
222.24 g/mol |
IUPAC 名称 |
3-(dimethylaminodiazenyl)-4-methoxybenzamide |
InChI |
InChI=1S/C10H14N4O2/c1-14(2)13-12-8-6-7(10(11)15)4-5-9(8)16-3/h4-6H,1-3H3,(H2,11,15) |
InChI 键 |
DGNRILCIMHRIOR-UHFFFAOYSA-N |
规范 SMILES |
CN(C)N=NC1=C(C=CC(=C1)C(=O)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Tetrahydrothieno[3,4-d][1,3]dioxol-2-one](/img/structure/B12809322.png)



![2-Cyanobicyclo[3.2.1]oct-2-yl acetate](/img/structure/B12809351.png)
![[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12809358.png)


![2-[3-(4-Hydroxy-2,5-dimethoxyphenyl)prop-2-enoyloxy]ethyl-trimethylazanium;thiocyanate](/img/structure/B12809361.png)
